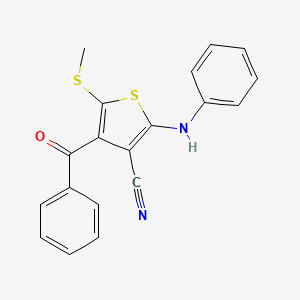
2-Anilino-4-benzoyl-5-(methylsulfanyl)thiophene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Anilino-4-benzoyl-5-(methylsulfanyl)thiophene-3-carbonitrile is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an anilino group, a benzoyl group, a methylsulfanyl group, and a carbonitrile group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-4-benzoyl-5-(methylsulfanyl)thiophene-3-carbonitrile can be achieved through several synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction typically requires the presence of a base and is carried out under mild conditions.
Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . This reaction is known for its efficiency in producing thiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The Gewald reaction and Paal–Knorr reaction can be optimized for industrial use by adjusting reaction conditions such as temperature, pressure, and the concentration of reagents to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Anilino-4-benzoyl-5-(methylsulfanyl)thiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.
Substitution: The anilino and benzoyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-Anilino-4-benzoyl-5-(methylsulfanyl)thiophene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 2-Anilino-4-benzoyl-5-(methylsulfanyl)thiophene-3-carbonitrile involves its interaction with molecular targets through its functional groups. The anilino and benzoyl groups can form hydrogen bonds and π-π interactions with target molecules, while the methylsulfanyl group can participate in hydrophobic interactions. The carbonitrile group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-benzoyl-2-(methylsulfanyl)thiophene-3-carbonitrile
- 4-Amino-5-benzoyl-2-{[(2-methylphenyl)methyl]sulfanyl}thiophene-3-carbonitrile
Uniqueness
2-Anilino-4-benzoyl-5-(methylsulfanyl)thiophene-3-carbonitrile is unique due to the presence of the anilino group, which distinguishes it from other similar compounds
Properties
CAS No. |
119091-75-7 |
|---|---|
Molecular Formula |
C19H14N2OS2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
2-anilino-4-benzoyl-5-methylsulfanylthiophene-3-carbonitrile |
InChI |
InChI=1S/C19H14N2OS2/c1-23-19-16(17(22)13-8-4-2-5-9-13)15(12-20)18(24-19)21-14-10-6-3-7-11-14/h2-11,21H,1H3 |
InChI Key |
WHQXINYYPGVFIS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=C(S1)NC2=CC=CC=C2)C#N)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate](/img/structure/B14295090.png)
![N-[2-(4-Phenoxyphenoxy)ethyl]cyclopropanecarboxamide](/img/structure/B14295092.png)


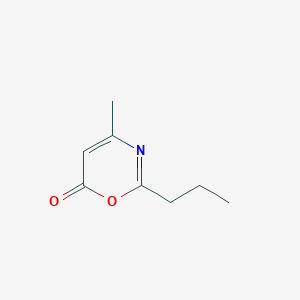
![Tributyl{[(dec-1-en-4-yl)oxy]methyl}stannane](/img/structure/B14295124.png)
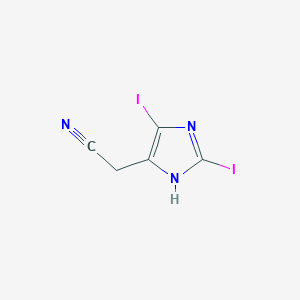

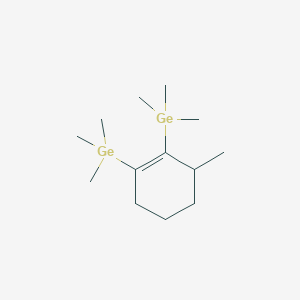

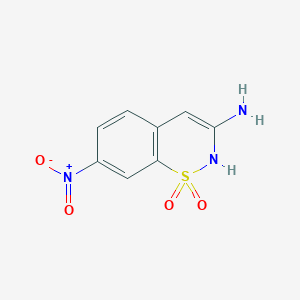
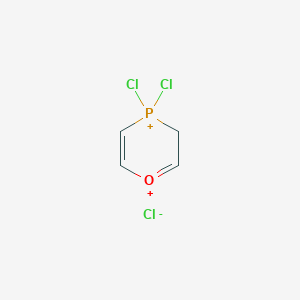
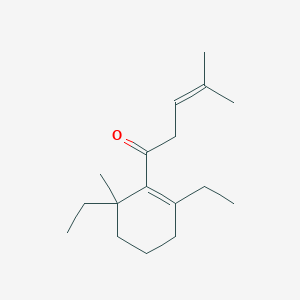
![Benzenesulfonamide, N-[2-(1H-indol-1-yl)ethyl]-4-methyl-](/img/structure/B14295174.png)
